methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a chemical compound with the following structure:
Molecular Formula: C15H11FN2O4
This compound belongs to the class of 4-hydroxy-2-quinolones, which have garnered interest due to their pharmaceutical and biological activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes for methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate are not explicitly documented in the available literature. we can infer that it involves the condensation of a furan-2-carboxylic acid derivative with a 6-fluoro-4-oxoquinazolin-3(4H)-ylmethylamine moiety. Industrial production methods may vary, but efficient synthesis likely involves optimized reaction conditions and purification steps.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions could include derivatives with altered functional groups or ring systems.
Scientific Research Applications
Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate finds applications in several fields:
Medicine: Investigate its potential as a drug candidate, considering its unique structure and biological activities.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Assess its impact on cellular processes and interactions.
Industry: Evaluate its suitability for industrial processes or materials.
Mechanism of Action
The compound’s mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular functions. Further research is needed to uncover its precise mode of action.
Comparison with Similar Compounds
While detailed information on similar compounds is scarce, we can compare methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate with related quinolone derivatives. Its uniqueness lies in the combination of a furan-2-carboxylate moiety with the 6-fluoro-4-oxoquinazolin-3(4H)-ylmethyl group.
Biological Activity
Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound's chemical formula is C16H13FN4O2, featuring a furan ring and a quinazolinone moiety. The synthesis of derivatives like this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Specific synthetic routes may vary based on desired modifications to enhance biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains, which is a growing concern in clinical settings .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 15.3 |
HepG2 | 20.7 |
Vero (normal cell line) | >50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower IC50 values against cancer cell lines compared to normal cells suggest a selective cytotoxic effect, making it a potential candidate for further development as an anticancer agent .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A comprehensive study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against multi-drug resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) . The study emphasized the need for further exploration of this compound's mechanism of action.
- Anticancer Mechanism Exploration : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to assess changes in cell cycle progression and apoptosis markers, revealing that the compound activates caspase pathways leading to programmed cell death .
- Comparative Studies : Comparative studies with established antibiotics highlighted that while traditional treatments often fail against resistant strains, this compound maintained efficacy at lower concentrations, suggesting its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C15H11FN2O4 |
---|---|
Molecular Weight |
302.26 g/mol |
IUPAC Name |
methyl 5-[(6-fluoro-4-oxoquinazolin-3-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H11FN2O4/c1-21-15(20)13-5-3-10(22-13)7-18-8-17-12-4-2-9(16)6-11(12)14(18)19/h2-6,8H,7H2,1H3 |
InChI Key |
RJUJRWQCGHZZQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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